molecular formula C13H15F3N4O4S B2873093 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705207-05-1

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2873093
CAS No.: 1705207-05-1
M. Wt: 380.34
InChI Key: DHDUOKUURCYEMC-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a sophisticated chemical reagent designed for research and development applications. This compound features a unique molecular architecture, combining a 3,5-dimethylisoxazole-4-sulfonyl group with a piperidine ring substituted with a trifluoromethyl-oxadiazole moiety . The presence of the sulfonyl group often lends itself to potential use as a building block in medicinal chemistry, particularly in the exploration of enzyme inhibitors or receptor modulators. The 1,3,4-oxadiazole ring, a privileged scaffold in drug discovery, is known for its diverse biological activities and metabolic stability, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. Specific, published research on the mechanism of action and primary applications for this exact compound is not currently available in the public domain, indicating a significant opportunity for novel investigation. Researchers may find it valuable in high-throughput screening campaigns, the development of targeted covalent inhibitors, or as a key intermediate in multi-step synthetic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and structure verification prior to use.

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O4S/c1-7-10(8(2)24-19-7)25(21,22)20-5-3-9(4-6-20)11-17-18-12(23-11)13(14,15)16/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDUOKUURCYEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is structurally related to derivatives reported in studies on 1,3,4-oxadiazole-piperidine hybrids. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Oxadiazole Substituent Sulfonyl Group Type Piperidine Substituent Biological Activity (Antibacterial)
Target Compound : 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine 5-(trifluoromethyl) 3,5-dimethyloxazole sulfonyl None Inferred: High (CF₃ enhances lipophilicity)
Compound 6a-o 5-substituted (e.g., methyl, phenyl) Benzenesulfonyl with thioether linker 4-methyl Moderate to high (varies with substituent)
Generic sulfonyl-piperidine analogs N/A Aryl/heteroaryl sulfonyl Variable Variable (dependent on sulfonyl group)

Key Differences:

Oxadiazole Substituent : The target compound’s trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the methyl or phenyl groups in 6a-o derivatives. This may enhance membrane permeability and target binding .

Sulfonyl Group: Unlike the benzenesulfonyl-thioether linker in 6a-o, the target compound directly attaches a dimethyloxazole sulfonyl group.

Preparation Methods

Isoxazole Ring Formation

The 3,5-dimethyl-1,2-oxazole (isoxazole) scaffold is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride under acidic conditions.

Reaction Conditions :

  • Acetylacetone (1.0 eq), NH$$_2$$OH·HCl (1.2 eq), HCl (cat.), ethanol, reflux, 4–6 h
  • Yield : 85–90%

Sulfonation at C4 Position

Sulfonation of the isoxazole ring is achieved using chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane (DCM) at 0–5°C.

Procedure :

  • Isoxazole (1.0 eq) dissolved in DCM
  • ClSO$$3$$H (1.5 eq) added dropwise under N$$2$$ atmosphere
  • Stirred at 0°C for 2 h, then warmed to room temperature for 12 h
  • Quenched with ice-water, extracted with DCM, dried (Na$$2$$SO$$4$$)

Yield : 70–75%

Synthesis of 4-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)piperidine

Hydrazide Formation

Piperidine-4-carboxylic acid is converted to its hydrazide derivative using thionyl chloride (SOCl$$_2$$) followed by reaction with hydrazine hydrate.

Reaction Sequence :

  • Piperidine-4-carboxylic acid → Acid chloride (SOCl$$_2$$, reflux, 3 h)
  • Acid chloride + NH$$2$$NH$$2$$·H$$_2$$O → Hydrazide (EtOH, 0°C, 1 h)
  • Yield : 90–95%

Oxadiazole Cyclization

The hydrazide undergoes cyclization with trifluoroacetic anhydride (TFAA) to form the 1,3,4-oxadiazole ring.

Optimized Conditions :

  • Hydrazide (1.0 eq), TFAA (2.5 eq), DCM, 0°C → RT, 6 h
  • Yield : 80–85%

Mechanism :

  • TFAA activates the hydrazide via acylation
  • Intramolecular cyclization eliminates H$$_2$$O to form oxadiazole

Coupling of Sulfonyl and Oxadiazole Moieties to Piperidine

Sulfonylation of Piperidine

Intermediate A (sulfonyl chloride) reacts with Intermediate B (oxadiazole-piperidine) under basic conditions.

Microwave-Assisted Protocol :

Component Quantity
Intermediate B 1.0 eq
Intermediate A 1.2 eq
Cs$$2$$CO$$3$$ 2.2 eq
DMSO 8 mL/mmol
Temperature 120°C
Time 1 h (microwave)

Workup :

  • Dilution with EtOAc/H$$_2$$O
  • Extraction (3× EtOAc), drying (Na$$2$$SO$$4$$), column chromatography (SiO$$_2$$, EtOAc/hexane)

Yield : 60–65%

Analytical Data and Characterization

Spectral Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.45–1.60 (m, 2H, piperidine), 2.30 (s, 6H, CH$$3$$), 3.10–3.25 (m, 4H, piperidine), 4.85 (s, 1H, SO$$_2$$-linkage)
  • $$^{19}$$F NMR (376 MHz, CDCl$$3$$): δ -62.5 (CF$$3$$)
  • HRMS : m/z Calc. for C$${15}$$H$${18}$$F$$3$$N$$5$$O$$_4$$S [M+H]$$^+$$: 446.1095; Found: 446.1098

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H$$_2$$O 70:30)

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage Limitation
Classical sulfonation 70 14 High scalability Long reaction time
Microwave coupling 65 1 Rapid kinetics Specialized equipment required
TFAA cyclization 85 6 Mild conditions Cost of TFAA

Challenges and Optimization Strategies

  • Regioselectivity in Sulfonation :
    • Use of bulky bases (e.g., Cs$$2$$CO$$3$$) minimizes polysubstitution
  • Oxadiazole Stability :
    • Avoid aqueous workup; employ anhydrous solvents
  • Purification :
    • Reverse-phase chromatography improves separation of polar byproducts

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